Cyclosomatostatin: A Technical Guide to its Discovery, Synthesis, and Application
Cyclosomatostatin: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosomatostatin, a synthetic cyclic peptide, has been a pivotal tool in endocrinological and pharmacological research for decades. As a non-selective somatostatin receptor antagonist, it allows for the elucidation of the physiological roles of endogenous somatostatin by blocking its action at its five receptor subtypes (SSTR1-5). This technical guide provides an in-depth overview of the discovery of Cyclosomatostatin, a generalized methodology for its chemical synthesis, its biological properties, and detailed experimental protocols for its synthesis and characterization.
Discovery and Physicochemical Properties
Cyclosomatostatin, also known as cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[BZL]), was first described in a 1982 paper by Fries et al.[1] Its discovery was serendipitous, resulting from an attempted synthesis of cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr). During the process, the benzyl (Bzl) protecting group on the Threonine (Thr) residue could not be removed under standard catalytic hydrogenation conditions, leading to the creation of this stable, benzyl-protected analog.[1] This new peptide was subsequently found to be a potent antagonist of somatostatin.[1]
The key physicochemical properties of Cyclosomatostatin are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₄H₅₇N₇O₆ |
| Molecular Weight | 779.98 g/mol |
| Sequence | Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) |
| CAS Number | 84211-54-1 |
| Appearance | Lyophilized Powder |
| Purity (Typical) | ≥95% (as determined by HPLC) |
| Solubility | Soluble to 1 mg/ml in 20% ethanol/water |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[2] |
Synthesis of Cyclosomatostatin
While a detailed, step-by-step synthesis protocol for Cyclosomatostatin is proprietary to commercial suppliers, it is produced using well-established methods of peptide chemistry. The general approach involves solid-phase peptide synthesis (SPPS) followed by on-resin cyclization to form the lactam bridge. A generalized workflow for this process is described in the experimental protocols section and illustrated below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of Cyclosomatostatin.
Biological Activity and Mechanism of Action
Cyclosomatostatin is primarily characterized as a non-selective somatostatin receptor antagonist. It competitively binds to somatostatin receptors (SSTRs), thereby blocking the physiological effects of endogenous somatostatin. This action has been demonstrated in various systems, where it reverses the inhibitory effects of somatostatin on the release of growth hormone (GH), insulin, and glucagon.[1] In some contexts, such as in colorectal cancer cells, it has been shown to inhibit SSTR1 signaling, leading to decreased cell proliferation.[2][3]
Interestingly, some studies have reported that Cyclosomatostatin can act as an agonist in specific cell types, such as the human neuroblastoma cell line SH-SY5Y, highlighting the complexity of its pharmacology.
| System/Model | Observed Effect | Reference(s) |
| Rat (in vivo) | Blocks somatostatin-induced inhibition of GH, insulin, and glucagon release. Increases basal insulin and glucagon levels. | [1] |
| Colorectal Cancer Cells | Inhibits SSTR1 signaling, decreases cell proliferation and sphere-formation. | [2][3] |
| SH-SY5Y Neuroblastoma | Reported to act as a somatostatin receptor agonist. | |
| General | Blocks effects of somatostatin on airway β-adrenergic function and CRF-induced suppression of gastric emptying. |
Signaling Pathway
Somatostatin receptors are classic G protein-coupled receptors (GPCRs) that couple primarily to the inhibitory G-protein, Gαi.[4] Upon binding of somatostatin, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream signaling cascades, ultimately resulting in the inhibitory physiological effects of somatostatin. As a competitive antagonist, Cyclosomatostatin occupies the receptor binding site, preventing somatostatin from activating this cascade.
Caption: Mechanism of Cyclosomatostatin as a competitive antagonist at the SSTR.
Experimental Protocols
The following sections provide generalized, detailed protocols representative of the methods used for the synthesis and characterization of Cyclosomatostatin and similar cyclic peptides.
Generalized Protocol for Solid-Phase Synthesis of a Lactam-Bridged Cyclic Peptide
This protocol describes a general method using Fmoc/tBu chemistry for the synthesis of a linear peptide on a solid support, followed by on-resin cyclization via a lactam bridge (e.g., between the side chains of Asp/Glu and Lys/Orn) and final cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Fmoc-Asp(OAll)-OH, Fmoc-Lys(Aloc)-OH for orthogonal deprotection)
-
Coupling reagents: HBTU, HATU, or PyBOP
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Orthogonal deprotection reagent: Pd(PPh₃)₄ in a suitable solvent (e.g., DCM/AcOH/NMM)
-
Cyclization reagents: HBTU/HOBt or PyBOP, and DIEA in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
Equipment: Peptide synthesis vessel, shaker, HPLC system, mass spectrometer, lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first C-terminal Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Confirm coupling completion with a Kaiser test.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. Ensure that amino acids intended for cyclization (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Aloc)-OH) are incorporated at the desired positions.
-
-
Orthogonal Side-Chain Deprotection:
-
Once the linear peptide is assembled, wash the resin extensively.
-
Add a solution of Pd(PPh₃)₄ (0.25 eq.) in a suitable solvent system to remove the All/Aloc protecting groups from the Asp and Lys side chains. Shake for 2-3 hours under an inert atmosphere.
-
Wash the resin thoroughly with DMF and DCM.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add cyclization reagents (e.g., PyBOP (3 eq.), HOBt (3 eq.), and DIEA (6 eq.)) in DMF.
-
Shake the reaction vessel for 12-24 hours at room temperature.
-
Monitor the reaction for completion by cleaving a small sample and analyzing by HPLC-MS.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DMF and DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
-
Purification and Characterization:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
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Generalized Protocol for a Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Cyclosomatostatin for a specific somatostatin receptor subtype (e.g., SSTR2) expressed in a cell membrane preparation.
Materials:
-
Cell membranes from a cell line stably expressing the human somatostatin receptor of interest (e.g., CHO-K1 cells expressing hSSTR2).
-
Radioligand: A high-affinity somatostatin analog labeled with a radioisotope (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
Unlabeled Cyclosomatostatin (test compound).
-
Unlabeled somatostatin-14 (for non-specific binding determination).
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Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
96-well plates and filtration apparatus (cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the receptor-expressing cells by homogenization and centrifugation. Determine the total protein concentration using a Bradford or BCA assay.
-
Assay Setup:
-
In a 96-well plate, set up the assay in triplicate. The total assay volume is typically 250 µL.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd concentration), and the cell membrane preparation (e.g., 20-40 µg protein/well).
-
Non-Specific Binding (NSB): Add assay buffer, the radioligand, cell membranes, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate the receptors.
-
Competition Binding: Add assay buffer, the radioligand, cell membranes, and varying concentrations of Cyclosomatostatin (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of Cyclosomatostatin.
-
Fit the resulting competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value (the concentration of Cyclosomatostatin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Conclusion
Cyclosomatostatin remains an indispensable pharmacological tool for investigating the somatostatin system. Its discovery provided researchers with the first potent antagonist to probe the widespread physiological roles of endogenous somatostatin. Through the application of established solid-phase synthesis techniques, this cyclic peptide can be reliably produced for research purposes. Its ability to block SSTR-mediated signaling pathways allows for a deeper understanding of receptor function in both normal physiology and disease states, from neuroendocrine regulation to cancer cell proliferation. The methodologies outlined in this guide provide a framework for the synthesis and functional characterization of this important research compound.
References
- 1. Somatostatin antagonist analog increases GH, insulin, and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
